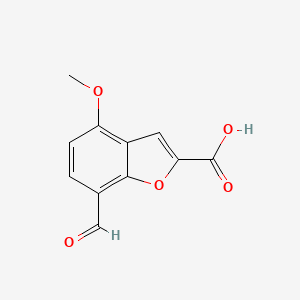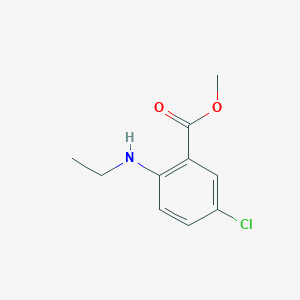
Methyl 5-chloro-2-(ethylamino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-chloro-2-(ethylamino)benzoate is an organic compound with the molecular formula C10H12ClNO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with a chlorine atom and an ethylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-2-(ethylamino)benzoate typically involves the following steps:
Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group at the desired position on the aromatic ring.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Alkylation: The amino group is alkylated with ethyl iodide to form the ethylamino derivative.
Chlorination: Finally, the aromatic ring is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to obtain this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality. Catalysts and solvents are selected to optimize the reaction rates and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-chloro-2-(ethylamino)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the aromatic ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The ethylamino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.
Major Products
Substitution: Formation of substituted derivatives such as 5-azido-2-(ethylamino)benzoate.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 5-chloro-2-(ethylamino)benzyl alcohol.
Applications De Recherche Scientifique
Methyl 5-chloro-2-(ethylamino)benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the interactions of substituted benzoates with biological targets.
Industrial Applications: It is used in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of Methyl 5-chloro-2-(ethylamino)benzoate involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. The chlorine atom enhances the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-chloro-2-(methylamino)benzoate: Similar structure but with a methylamino group instead of an ethylamino group.
Methyl 5-chloro-2-(dimethylamino)benzoate: Contains a dimethylamino group.
Methyl 5-chloro-2-(propylamino)benzoate: Contains a propylamino group.
Uniqueness
Methyl 5-chloro-2-(ethylamino)benzoate is unique due to the presence of the ethylamino group, which imparts specific steric and electronic properties. This affects its reactivity and interactions with biological targets, making it distinct from its methylamino and propylamino analogs.
Propriétés
Formule moléculaire |
C10H12ClNO2 |
|---|---|
Poids moléculaire |
213.66 g/mol |
Nom IUPAC |
methyl 5-chloro-2-(ethylamino)benzoate |
InChI |
InChI=1S/C10H12ClNO2/c1-3-12-9-5-4-7(11)6-8(9)10(13)14-2/h4-6,12H,3H2,1-2H3 |
Clé InChI |
NHGIJQZDKMJIFS-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=C(C=C(C=C1)Cl)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2-amino-7-fluoro-9H-pyrimido[4,5-b]indol-4-yl)-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13569488.png)
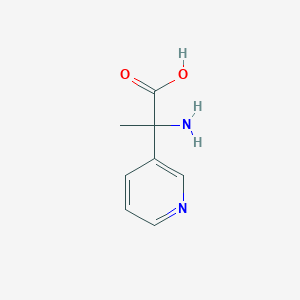
![4-(3-sulfanylbenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B13569506.png)
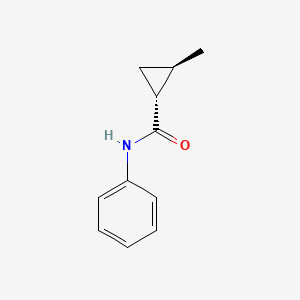
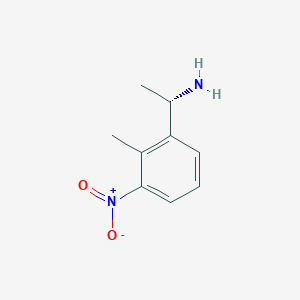
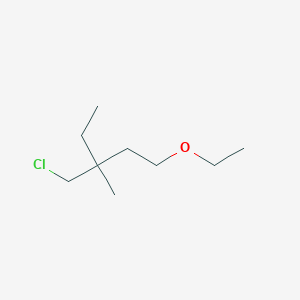

![2,3-Dihydrospiro[indene-1,3'-piperidine]](/img/structure/B13569527.png)


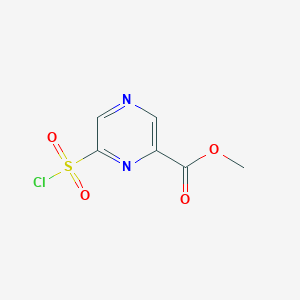
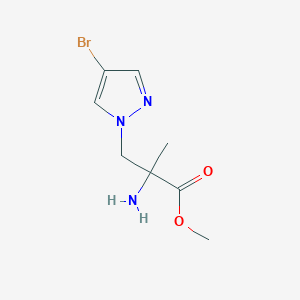
![6-Aminospiro[2.3]hexan-4-ol](/img/structure/B13569558.png)
